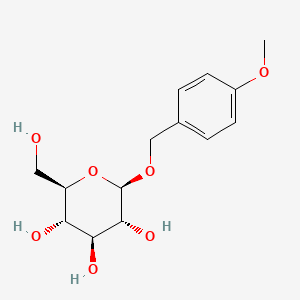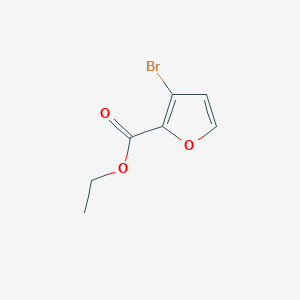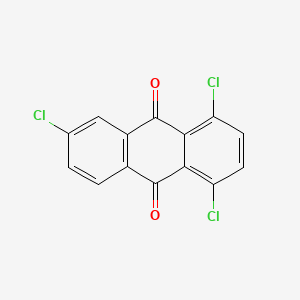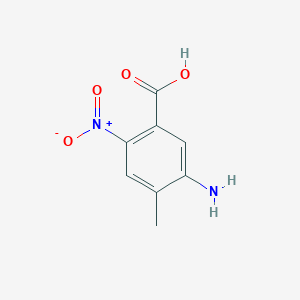
(2S,4S)-Dibenzyl 4-mercaptopyrrolidine-1,2-dicarboxylate
Overview
Description
The compound “(2S,4R)-1-tert-butyl 2-methyl 4-mercaptopyrrolidine-1,2-dicarboxylate” is a derivative of pyrrolidine, containing a thiol group and two carboxylate groups .
Molecular Structure Analysis
The molecular formula of a similar compound, “(2S,4R)-1-tert-butyl 2-methyl 4-mercaptopyrrolidine-1,2-dicarboxylate”, is C13H23NO4S .Scientific Research Applications
Synthesis and Microbiological Activity
Research into related pyrrolidine derivatives, such as 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, showcases the utility of these compounds in synthesizing biologically active molecules. These compounds have been evaluated for their bacteriostatic and antituberculosis activity, indicating potential applications in developing antimicrobial agents (Miszke et al., 2008).
Advanced Material Synthesis
The synthesis of coordination polymers and the development of photosensitive electronic devices represent another application area. A study demonstrated the fabrication of a one-dimensional coordination polymer using a related mercaptobenzoic acid derivative, underlining the role of such compounds in creating materials with unique electrical conductivity and photosensitivity properties (Dutta et al., 2018).
Corrosion Inhibition
Schiff's bases of pyridyl substituted triazoles, including mercapto derivatives, have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution, suggesting the application of related pyrrolidine derivatives in protecting metals from corrosion (Ansari et al., 2014).
Synthetic Chemistry
The synthesis of meropenem intermediates, including steps involving (2S,4S)-4-nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate, illustrates the compound's relevance in preparing important pharmaceutical ingredients. Such research underlines the compound's significance in the synthesis of complex molecules with high precision and yield (Qi, 2013).
Catalysis
Investigations into the use of mercaptobenzyl sulfonates as catalysts for chemical reactions, such as native chemical ligation, highlight the versatility of pyrrolidine derivatives in facilitating complex biochemical syntheses. This application is particularly relevant for assembling peptide-based therapeutics and other biologically active compounds (Cowper et al., 2015).
properties
IUPAC Name |
dibenzyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c22-19(24-13-15-7-3-1-4-8-15)18-11-17(26)12-21(18)20(23)25-14-16-9-5-2-6-10-16/h1-10,17-18,26H,11-14H2/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVXAJXABKWSBR-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649600 | |
| Record name | Dibenzyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-Dibenzyl 4-mercaptopyrrolidine-1,2-dicarboxylate | |
CAS RN |
1176446-09-5 | |
| Record name | Dibenzyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B1613121.png)
![2'-Chloro[1,1'-biphenyl]-3-ol](/img/structure/B1613123.png)

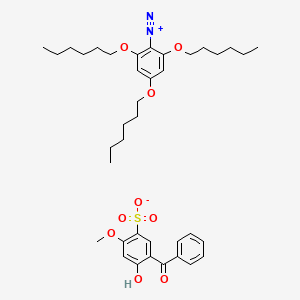
![Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-](/img/structure/B1613127.png)
